REACTION_CXSMILES
|
[C:1]([CH2:5][CH:6]([F:8])[F:7])([F:4])([F:3])[F:2].[Cl:9]Cl>>[C:1]([CH2:5][C:6]([Cl:9])([F:8])[F:7])([F:4])([F:3])[F:2]
|
Name
|
|
Quantity
|
335 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC(F)F
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)F)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactor described above was cooled
|
Type
|
CUSTOM
|
Details
|
Initially, the reactor was purged of air
|
Type
|
ADDITION
|
Details
|
Chlorine gas was then introduced
|
Type
|
CUSTOM
|
Details
|
were being irradiated
|
Type
|
CUSTOM
|
Details
|
At the end of the 24 hour period, GC analysis
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |